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Compound of Interest

Compound Name: 2-Cyclopentylcyclopentanone

Cat. No.: B1220294

This technical guide provides an in-depth exploration of 2-Cyclopentylcyclopentanone, a
synthetic flavor compound, and its applications within the flavor and fragrance industry. This
document is intended for researchers, scientists, and product development professionals,
offering both theoretical insights and practical, step-by-step protocols for its evaluation and use.

Introduction to 2-Cyclopentylcyclopentanone

2-Cyclopentylcyclopentanone (CAS No. 4884-24-6) is a bicyclic ketone that has garnered
significant interest as a flavor and fragrance ingredient.[1][2] Unlike many flavor compounds
that have natural precursors, 2-Cyclopentylcyclopentanone is a synthetic molecule,
reportedly not found in nature.[3] Its synthesis is economically viable, often involving the
condensation of cyclopentanone followed by hydrogenation, making it an accessible
component for flavor formulations.[4]

The unique sensory profile of 2-Cyclopentylcyclopentanone, characterized by its fresh, cool,
and minty notes with green and fruity undertones, allows it to impart a clean and refreshing
quality to a wide range of products.[5][6] It has been approved for use as a flavoring agent by
regulatory bodies such as the FDA and the Joint FAO/WHO Expert Committee on Food
Additives (JECFA), with no safety concerns at current levels of intake.[1][7]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a flavor compound is crucial for
its effective application. These properties influence its volatility, solubility, and stability in various
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food matrices.

Property Value Source
Molecular Formula C10H160 [1]
Molecular Weight 152.23 g/mol [1]
Appearance Clear, colorless liquid [1]8]

Fruity, green, minty, aldehydic,

Odor Profile [319]
woody

Boiling Point 232-233 °C at 760 mmHg [3]

Flash Point 90 °C (194 °F) [3]

. Practically insoluble in water;
Solubility _ [11[7]
soluble in alcohol

FEMA Number 4514 [1]

JECFA Number 2050 [1]

Sensory Profile and Applications in Flavor Systems

The primary appeal of 2-Cyclopentylcyclopentanone lies in its multifaceted sensory profile.
Its characteristic "cool" and "minty" notes are not overpowering but rather lend a refreshing lift
to flavor compositions.[5][6] This makes it a versatile ingredient in a variety of applications,
including:

o Confectionery: In chewing gum, hard candies, and mints, it can enhance and prolong the
cooling sensation.

o Beverages: It can be used to add a fresh, clean note to fruit-flavored drinks, teas, and
flavored waters.

o Oral Care: Its clean and cool characteristics are well-suited for toothpastes and
mouthwashes.[5]
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 Dairy Products: In yogurts and ice creams, it can introduce a subtle freshness that
complements fruit and mint flavors.

The recommended usage levels for 2-Cyclopentylcyclopentanone in finished consumer
products are typically up to 15 ppm.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the sensory and
analytical evaluation of 2-Cyclopentylcyclopentanone. These protocols are designed to be
self-validating and are grounded in established scientific practices.

Protocol for Sensory Evaluation: Triangle Test in a
Beverage Matrix

The triangle test is a discriminative sensory method used to determine if a perceptible
difference exists between two samples.[10][11] This protocol outlines the procedure for
evaluating the sensory impact of 2-Cyclopentylcyclopentanone in a simple beverage system.

Objective: To determine if the addition of 2-Cyclopentylcyclopentanone at a concentration of
5 ppm creates a perceivable sensory difference in a sweetened lemon-flavored beverage.

Materials:

2-Cyclopentylcyclopentanone (food grade)
» Ethanol (food grade, as a solvent)

e Sucrose

 Citric Acid

e Lemon flavor (without minty/cooling notes)

» Deionized water

e Presentation cups (identical and coded)
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» Palate cleansers (unsalted crackers, room temperature water)
Procedure:
e Stock Solution Preparation:

o Prepare a 0.1% (w/v) stock solution of 2-Cyclopentylcyclopentanone in food-grade
ethanol. The use of a solvent is necessary due to the compound's poor water solubility.

o Beverage Base Preparation:

o Prepare a sufficient quantity of the beverage base by dissolving sucrose (e.g., 8% w/v),
citric acid (e.g., 0.15% w/v), and a standard lemon flavor in deionized water.

e Sample Preparation:
o Control Sample (A): The beverage base without any additions.

o Test Sample (B): Add the 2-Cyclopentylcyclopentanone stock solution to the beverage
base to achieve a final concentration of 5 ppm. Ensure thorough mixing.

e Sensory Panel Setup:

o Recruit a panel of at least 20-30 individuals.

o Conduct the test in a controlled environment with minimal distractions.[11]
e Triangle Test Presentation:

o For each panelist, present three coded samples in a randomized order. Two samples will
be identical (either A or B), and one will be different. The six possible presentation orders
(AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.

» Evaluation:
o Instruct the panelists to taste each sample from left to right.

o Ask them to identify the sample that is different from the other two.
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o Provide palate cleansers for use between samples.

o Data Analysis:
o Tally the number of correct identifications.

o Use a statistical table for triangle tests to determine if the number of correct responses is
significant at a chosen confidence level (typically p < 0.05).

Causality Behind Experimental Choices:
o Triangle Test: Chosen for its statistical power in detecting small differences.

o Ethanol as a Solvent: Necessary for incorporating the hydrophobic 2-
Cyclopentylcyclopentanone into an aqueous beverage system. The concentration is kept
low to minimize its own sensory impact.

o Palate Cleansers: Essential to prevent sensory fatigue and carryover effects between
samples.

» Controlled Environment: Minimizes external biases that could influence sensory perception.

Diagram of the Sensory Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of 2-Cyclopentylcyclopentanone in Flavor
Chemistry: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220294#application-of-2-
cyclopentylcyclopentanone-in-flavor-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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